6-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one is a heterocyclic compound characterized by a seven-membered ring structure that includes a bromine atom at the 6th position. This compound is notable for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of more complex organic molecules. It is classified under the category of azepines, which are cyclic compounds containing a nitrogen atom within a six-membered ring.
The molecular formula for 6-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one is C10H10BrNO, with a molecular weight of approximately 240.1 g/mol . This compound is derived from the benzo[c]azepine class, which consists of compounds featuring fused aromatic and saturated rings. Its classification as a brominated derivative enhances its reactivity and potential for further chemical modifications.
The synthesis of 6-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one typically involves cyclization reactions starting from appropriate precursors. One established method includes the reaction of o-aminophenols with N-tert-butyl-1,5,3-dithiazepane under mild conditions (around 20°C) in the presence of a catalyst such as samarium(III) nitrate hexahydrate. The reaction is conducted in a solvent mixture of ethanol and chloroform over several hours to facilitate cyclization.
For industrial applications, continuous flow reactors may be employed to optimize production efficiency and ensure consistent quality. This method allows for better control over reaction conditions and can improve yield compared to traditional batch processes.
The structure of 6-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one features a bicyclic framework where the nitrogen atom is part of the saturated ring system. The presence of the bromine atom at position 6 significantly influences its chemical behavior.
Key structural data includes:
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one can undergo several types of chemical reactions:
These reactions expand its utility in synthetic organic chemistry.
At the molecular level, 6-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one interacts with various biological targets. It has been shown to influence enzyme activity by acting as an inhibitor or activator depending on the specific context. For example:
This mechanism underlines its potential therapeutic applications.
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one exhibits several noteworthy physical and chemical properties:
These properties are crucial for determining its behavior in various chemical environments and applications.
The primary applications of 6-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one lie in medicinal chemistry and biochemistry:
The construction of the benzazepine core relies on specialized cyclization techniques. Intramolecular Friedel-Crafts acylation serves as a fundamental method, where linear brominated precursors undergo acid-catalyzed ring closure to form the seven-membered lactam scaffold of 6-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one. Alternative routes involve lithiation-trapping sequences on tetrahydrobenzazepine intermediates (e.g., 132 or 139), enabling regioselective functionalization at the ortho position relative to the nitrogen atom. Subsequent oxidation or carbonylative cyclization then yields the target ketone [2].
Ring contraction methodologies provide access to functionalized piperidine derivatives but can also be adapted for benzazepine synthesis. For example, N-aryl substituted azepanes (141) undergo oxidative contraction using Cu(OAc)₂/KI/O₂ to form tetrahydropyridine-2-carbaldehydes (142). Though primarily yielding six-membered rings, this strategy highlights the reactivity of the azepine core that can be leveraged for brominated variants [2].
Transition metal catalysis enables efficient C–C and C–N bond formation critical for brominated benzazepinones. Rhodium complexes paired with chiral ligands facilitate asymmetric hydrofunctionalization, as demonstrated in the synthesis of benzofused seven-membered heterocycles. Key systems include:
Table 1: Catalytic Systems for Benzazepine Synthesis
Catalyst System | Ligand | Substrate | Yield (%) | ee (%) | Reference |
---|---|---|---|---|---|
[Rh(cod)Cl]₂ (4 mol%) | (R)-DTBM-Garphos | Allenes 3e | 90 | 95 | |
[Rh(cod)Cl]₂ (4 mol%) | (R)-DTBM-Segphos | Allenes 3e | 80 | 90 | |
Cu(OAc)₂/KI/O₂ | Not applicable | Azepanes 141 | 55 | - | [2] |
Rhodium-catalyzed hydroamination of allenes (3e) with (R)-DTBM-Garphos achieves exceptional enantioselectivity (95% ee), crucial for chiral benzazepine intermediates. Copper-mediated oxidative cyclization remains valuable for non-enantioselective routes, albeit with moderate yields [2] .
Continuous flow technology enhances the synthesis of thermally sensitive intermediates like the brominated benzazepinone core. Precise temperature and residence time control minimizes decomposition during exothermic steps such as lithiation or cyclization. Though explicit examples for 6-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one are limited in the literature, analogous heterocyclic systems (e.g., tetrahydrobenzo[b][1,5]-benzoxazepines) demonstrate significantly improved reproducibility and throughput under continuous processing compared to batch methods [2].
Imine reductases (IREDs) enable asymmetric synthesis of chiral benzazepine scaffolds. Screening of IRED libraries identifies enzymes capable of reducing prochiral imines (169, 171) to amines (170, 172) with high enantiocontrol:
Table 2: Biocatalytic Reduction of Benzazepine Precursors
Substrate | Enzyme Type | Conversion (%) | ee (%) | Product |
---|---|---|---|---|
Seven-membered imine 169 | R-selective IRED | 92 | >99 | (R)-2-Aryl azepane 170 |
Dibenz-[c,e]azepine 171 | Mutant IREDs | >99 | >99 | (S)-Dibenzazepine 172 |
Engineered mutant IREDs achieve near-quantitative conversion and enantioselectivity for dibenzazepine systems. This approach is adaptable to the monocyclic brominated benzazepinone core by modifying substrate design and enzyme screening protocols [9].
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 88411-77-2
CAS No.: 582-59-2
CAS No.: 203000-17-3